molecular formula C25H21NO6 B11121699 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121699
M. Wt: 431.4 g/mol
InChI Key: QAEKBESWASVBTP-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining furan, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-ylmethanamine and 4-hydroxy-3-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:

Anticancer Properties

Studies have shown that derivatives of this compound can demonstrate antiproliferative effects against various cancer cell lines. The mechanisms often involve:

  • Induction of apoptosis
  • Cell cycle arrest

For instance, furan derivatives have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular diseases.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory activities. These effects could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Synthesis and Interaction Studies

The synthesis of This compound involves several steps that typically include:

  • Formation of the furan ring.
  • Introduction of the methoxyphenyl group.
  • Finalization of the chromeno structure.

Interaction studies focus on the compound's binding affinity with biological targets such as enzymes or receptors. These studies are crucial for elucidating its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against human tumor cells. The research utilized the National Cancer Institute's protocols for evaluating anticancer activity .

Case Study 2: Antioxidant Potential

Research has indicated that compounds within this class can scavenge free radicals effectively. This property was assessed through various assays measuring oxidative stress markers in vitro .

Comparative Data Table

To summarize the biological activities and properties of This compound , the following table highlights key findings:

Property/ActivityDescription
Anticancer ActivityInduces apoptosis; inhibits EGFR; effective against multiple cancer lines
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-inflammatory EffectsPotential to alleviate symptoms in inflammatory diseases

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities and biological activities.

    Benzofuran Derivatives:

Uniqueness

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of furan, chromeno, and pyrrole moieties, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family known for its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H27NO6
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 879950-70-6

The structure features a chromeno-pyrrole backbone with functional groups that enhance its biological interactions. The presence of furan and methoxyphenyl moieties contributes to its reactivity and potential therapeutic effects.

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential to mitigate oxidative stress-related diseases. The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, yielding an IC50 value indicating strong activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In a comparative study involving multiple derivatives of chromeno-pyrroles, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 μg/mL for selected bacterial strains . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed its potential to induce apoptosis in cancer cell lines. A notable study utilized MTT assays to evaluate cell viability in human cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM . The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers evaluated the antioxidant activity of this compound against oxidative stress markers in human fibroblast cells. The compound demonstrated a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage .

Case Study 2: Antimicrobial Spectrum

A comprehensive study assessed the antimicrobial spectrum of the compound against clinically relevant pathogens. The results highlighted effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of conventional antibiotics. This positions the compound as a candidate for further development in treating resistant bacterial infections .

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO6/c1-13-9-17-19(10-14(13)2)32-24-21(23(17)28)22(15-6-7-18(27)20(11-15)30-3)26(25(24)29)12-16-5-4-8-31-16/h4-11,22,27H,12H2,1-3H3

InChI Key

QAEKBESWASVBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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